molecular formula C11H14FNO B12084023 (2-Cyclobutoxy-5-fluorophenyl)methanamine

(2-Cyclobutoxy-5-fluorophenyl)methanamine

Cat. No.: B12084023
M. Wt: 195.23 g/mol
InChI Key: NCIJQBGIPVTJHW-UHFFFAOYSA-N
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Description

(2-Cyclobutoxy-5-fluorophenyl)methanamine is an organic compound that features a cyclobutoxy group and a fluorine atom attached to a phenyl ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutoxy-5-fluorophenyl)methanamine typically involves the following steps:

    Formation of the cyclobutoxy group: This can be achieved by reacting cyclobutanol with an appropriate halogenating agent to form cyclobutyl halide.

    Substitution reaction: The cyclobutyl halide is then reacted with a fluorophenyl compound under suitable conditions to introduce the cyclobutoxy group onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutoxy-5-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclobutoxy-5-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclobutoxy-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclobutoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)methanamine: Lacks the cyclobutoxy group, resulting in different chemical and biological properties.

    (3-Chloro-2-fluorophenyl)methanamine: Contains a chlorine atom instead of a cyclobutoxy group, leading to variations in reactivity and applications.

Uniqueness

(2-Cyclobutoxy-5-fluorophenyl)methanamine is unique due to the presence of both the cyclobutoxy and fluorine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2-cyclobutyloxy-5-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3,7,13H2

InChI Key

NCIJQBGIPVTJHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)F)CN

Origin of Product

United States

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